N-(3,4-dichlorophenyl)-2-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarboxamide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. Common synthetic routes may include:
Formation of the Core Structure: This step involves the synthesis of the piperidine and pyrrolidine rings, which are key components of the compound.
Functional Group Introduction: Various functional groups such as the dichlorophenyl and methylphenyl groups are introduced through reactions like Friedel-Crafts acylation and nucleophilic substitution.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3,4-dichlorophenyl)-2-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarboxamide include:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide.
5-[1-(3,4-dichlorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole: Investigated for its potential biological activity.
Properties
Molecular Formula |
C24H25Cl2N5O4 |
---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbonyl]amino]urea |
InChI |
InChI=1S/C24H25Cl2N5O4/c1-14-4-7-17(8-5-14)31-21(32)12-20(23(31)34)30-10-2-3-15(13-30)22(33)28-29-24(35)27-16-6-9-18(25)19(26)11-16/h4-9,11,15,20H,2-3,10,12-13H2,1H3,(H,28,33)(H2,27,29,35) |
InChI Key |
PXOSXJCXAJZVME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC(C3)C(=O)NNC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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